N-Benzyl-2-phénylacétamide

Vue d'ensemble

Description

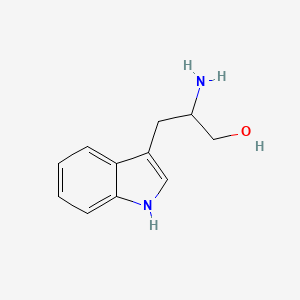

N-Benzyl-2-phenylacetamide is a chemical compound with the linear formula C15H15NO . It is a part of a collection of rare and unique chemicals .

Synthesis Analysis

N-Benzyl-2-phenylacetamide can be synthesized by alkylation with benzyl chloride in the presence of powdered potassium hydroxide under microwave irradiation in a solvent-free system . The reactions can also be performed in the presence of phase-transfer catalysts .Molecular Structure Analysis

The molecular weight of N-Benzyl-2-phenylacetamide is 225.293 . The IUPAC Standard InChIKey is BISSQVWYQNHTIH-UHFFFAOYSA-N .Chemical Reactions Analysis

In the benzylation reaction of N-Benzyl-2-phenylacetamide, the formation of N-, O- and C-products of alkylation was followed by gas chromatography . The N-product was found to be the main product under microwave irradiation .Applications De Recherche Scientifique

Synthèse chimique

Le N-Benzyl-2-phénylacétamide est utilisé en synthèse chimique . Il fait partie de la collection de produits chimiques rares et uniques fournis par Sigma-Aldrich aux chercheurs en découverte précoce .

Recherche en sciences de la vie

Ce composé est utilisé dans divers domaines de recherche, notamment les sciences de la vie . La recherche en sciences de la vie implique souvent l'étude des systèmes biologiques afin de comprendre le fonctionnement des processus vitaux.

Recherche en science des matériaux

Le this compound est également utilisé dans la recherche en science des matériaux . La science des matériaux consiste à étudier les propriétés et les applications des matériaux de construction ou de fabrication (tels que la céramique, les métaux, les polymères et les composites).

Chromatographie

La chromatographie est une technique de laboratoire pour la séparation d'un mélange. Le this compound est utilisé dans la recherche liée à la chromatographie .

Recherche analytique

Ce composé est utilisé dans la recherche analytique . La recherche analytique est un type de recherche spécifique qui implique des compétences en pensée critique et l'évaluation des faits et des informations relatives à la recherche menée.

Propriétés hallucinogènes potentielles

Une étude suggère que le this compound peut avoir des propriétés hallucinogènes . Le phénotypage piloté par l'intelligence artificielle soutient l'association de plusieurs composés avec les antagonistes du NMDA et/ou la MDMA, ce qui soutient leurs propriétés hallucinogènes potentielles .

Safety and Hazards

Mécanisme D'action

Target of Action

N-Benzyl-2-phenylacetamide is a complex compound that interacts with multiple targets in the body. The primary targets of this compound are the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Therefore, they constitute targets in the palliative treatment of Alzheimer’s disease .

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, which can help alleviate the cognitive symptoms of Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway affected by N-Benzyl-2-phenylacetamide is the cholinergic pathway . By inhibiting AChE and BChE, the compound prevents the degradation of acetylcholine, leading to an increase in acetylcholine levels. This increase enhances the transmission of signals in the cholinergic pathway, which is involved in numerous cognitive processes .

Pharmacokinetics

The compound’s molecular weight of 2252857 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The inhibition of AChE and BChE by N-Benzyl-2-phenylacetamide leads to an increase in acetylcholine levels, enhancing cholinergic transmission. This enhancement can lead to improved cognitive function, making the compound potentially useful in the treatment of Alzheimer’s disease . Additionally, some derivatives of N-Benzyl-2-phenylethylamine have been associated with NMDA antagonists and/or MDMA, suggesting potential hallucinogenic-like properties .

Propriétés

IUPAC Name |

N-benzyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c17-15(11-13-7-3-1-4-8-13)16-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKRCGUDZGKAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298901 | |

| Record name | N-Benzyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7500-45-0 | |

| Record name | NSC401671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC126857 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B1617395.png)

![1,4-Diazabicyclo[2.2.2]octane, diacetate](/img/structure/B1617399.png)